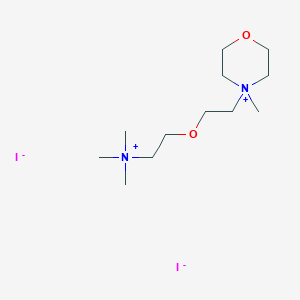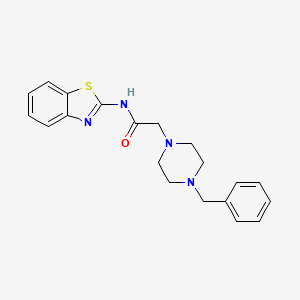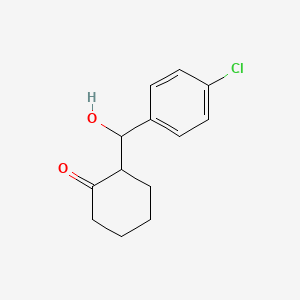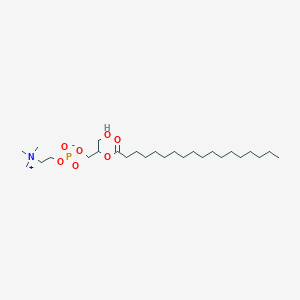
Hydrazinosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinosuccinate is a compound that features a hydrazide moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrazinosuccinate can be synthesized through the oxidation of L-aspartic acid to N-hydroxy-aspartic acid, followed by acetylation and subsequent elimination reactions. The process involves several key enzymes, including flavin-dependent oxygenase and adenylosuccinate lyase . The reaction conditions typically require specific pH levels and temperatures to ensure the proper functioning of these enzymes.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the same biochemical pathways as those used in laboratory settings. The scalability of these methods depends on the availability of the necessary enzymes and the optimization of reaction conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazinosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydrazide moiety, which is highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydrazide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetylhydrazine .
Wissenschaftliche Forschungsanwendungen
Hydrazinosuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of hydrazinosuccinate involves its interaction with specific enzymes and molecular targets. The compound’s effects are mediated through the formation and cleavage of nitrogen-nitrogen bonds, which are crucial for its biological activity. The pathways involved include the oxidation of L-aspartic acid and subsequent acetylation reactions .
Vergleich Mit ähnlichen Verbindungen
Hydrazinosuccinate can be compared to other compounds with similar structures, such as:
Valanimycin: Contains a nitrogen-nitrogen bond and is known for its antimicrobial properties.
Kutzneride: Another compound with a hydrazide moiety, used in various biochemical studies.
Fosfazinomycin: Shares a similar biosynthetic pathway and has applications in antimicrobial research.
The uniqueness of this compound lies in its specific enzymatic pathways and the variety of reactions it can undergo, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92751-07-0 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-hydrazinylbutanedioic acid |
InChI |
InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
RLFYROFKMULBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)


![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)


